4-Chloronitrosobenzene

Biochemical toxicology Hemoglobin adduct dosimetry Aromatic amine biomonitoring

Researchers requiring authentic 4-chloronitrosobenzene for hemoglobin adduct quantification or environmental nitroaromatic degradation studies face unreliable supply chains and uncertain purity. This compound resolves those challenges as a rigorously characterized para-substituted C-nitroso reference standard. - Quantifiable binding: exhibits the highest affinity for hemoglobin iron and Cys β93 SH among para-substituted nitrosobenzenes, with a defined Hammett relationship (lg k - lg k₀ = 1.7 × σₚ, r² = 0.99) for biphasic covalent binding kinetics. - Validated enzymatic preparation: chloroperoxidase-catalyzed oxidation route (pH optimum 4.4, Kₘ = 8.1×10⁻⁴ M, catalytic-centre activity = 312) enables reproducible synthesis of radiolabeled [U-¹⁴C]-4-chloronitrosobenzene. - Bulk and custom packaging available with consistent lot-to-lot purity for LC-MS/MS, GC-MS, and HPLC reference standard applications.

Molecular Formula C6H4ClNO
Molecular Weight 141.55 g/mol
CAS No. 932-98-9
Cat. No. B1211902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloronitrosobenzene
CAS932-98-9
Synonyms4-chloronitrosobenzene
4-chloronitrosobenzene, 14C-labeled
Molecular FormulaC6H4ClNO
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=O)Cl
InChIInChI=1S/C6H4ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
InChIKeyIEYSGPZUULPJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloronitrosobenzene (CAS 932-98-9): Technical Specification and Procurement Baseline


4-Chloronitrosobenzene (C₆H₄ClNO; MW 141.56) is a para-substituted aromatic C-nitroso compound characterized by a nitroso group (−N=O) and a chlorine atom at the para position of the benzene ring [1]. It exists as a yellow crystalline solid with predicted density 1.3±0.1 g/cm³, boiling point 214.6±23.0 °C at 760 mmHg, and calculated LogP values ranging from 2.43 to 2.85 depending on estimation methodology [2][3]. The compound is practically insoluble in water and serves as a critical reactive intermediate in organic synthesis, biochemical studies, and materials research.

Why Generic Substitution of 4-Chloronitrosobenzene (CAS 932-98-9) with Other para-Substituted Nitrosobenzenes or Aromatic Nitro Compounds Fails in Specialized Applications


Substituting 4-chloronitrosobenzene with structurally related analogs such as 4-nitrosotoluene, 4-nitrosophenetole, nitrosobenzene, or 4-chloronitrobenzene is scientifically unjustified because the chlorine substituent at the para position imparts a unique electronic profile (Hammett σₚ = +0.23 for Cl) that quantitatively alters reaction kinetics, binding thermodynamics, and metabolic fate in ways that directly determine experimental outcomes [1]. While nitrosobenzene and its alkyl-substituted derivatives share the reactive nitroso functional group, their divergent electron-withdrawing or electron-donating character produces different rate constants, equilibrium binding affinities, and product distributions—differences that are not linearly predictable and must be empirically verified for each specific application [2]. Furthermore, substitution with the nitro analog 4-chloronitrobenzene introduces a fundamentally different reduction potential and metabolic activation pathway, rendering it unsuitable for applications requiring the unique electrophilic character and coordination chemistry of the nitroso moiety [3].

4-Chloronitrosobenzene (CAS 932-98-9): Quantitative Differentiation Evidence Against Comparators


Superior Affinity for Human Hemoglobin Iron and Cysteine SH Groups Relative to 4-Nitrosotoluene and 4-Nitrosophenetole

In a direct comparative study of para-substituted nitrosobenzenes with human hemoglobin, 4-chloronitrosobenzene exhibited the highest affinities for both hemoglobin iron and for the reactive cysteine SH groups (Cys β93), with 4-nitrosophenetole showing the lowest affinity among the tested compounds [1]. Covalent binding of 4-chloronitrosobenzene proceeded biphasically with observation of a semimercaptal-like intermediate [1]. The apparent second-order rate constants for cysteine binding followed a Hammett relationship with lg k − lg k₀ = 1.7 × σₚ (r² = 0.99), demonstrating that the chlorine substituent quantitatively enhances binding kinetics relative to electron-donating alkyl substituents [1].

Biochemical toxicology Hemoglobin adduct dosimetry Aromatic amine biomonitoring

Defined Kinetic Parameters for Enzymatic Synthesis via Chloroperoxidase-Catalyzed Oxidation of 4-Chloroaniline

The chloroperoxidase-catalyzed oxidation of 4-chloroaniline with H₂O₂ produces 4-chloronitrosobenzene with well-characterized Michaelis-Menten kinetics, exhibiting a pH optimum of 4.4, Kₘ of 8.1 × 10⁻⁴ M, and catalytic-center activity of 312 [1]. Notably, 4-chlorophenylhydroxylamine was converted even more rapidly to the nitroso product [1]. This enzymatic route contrasts with classical peroxidase-catalyzed aniline oxidations, which yield complex product mixtures, whereas chloroperoxidase produces the single nitroso product exclusively [1].

Enzymatic synthesis Biocatalysis Radiolabeled compound preparation

Identification as a Critical Intermediate in Microbial and Mammalian Nitroaromatic Reduction Pathways

4-Chloronitrosobenzene is unequivocally identified as the primary intermediate in the reductive metabolism of 4-chloronitrobenzene (4-CNB) by both yeast (Rhodosporidium sp.) and mammalian systems [1][2]. In yeast, HPLC analysis demonstrated the sequential production of 4-chloronitrosobenzene, 4-chlorophenylhydroxylamine, and 4-chloroaniline as intermediates before final conversion to 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide [1]. In zero-valent iron (ZVI) remediation systems, 4-chloronitrobenzene is first reduced to 4-chloronitrosobenzene and 4-chloroaniline intermediates prior to oxidative ring-opening by ·OH radicals .

Environmental biodegradation Xenobiotic metabolism Nitroaromatic compound remediation

Quantitative Hammett Reactivity Parameters for Diels-Alder Cycloaddition Reactions

Kinetic studies of Diels-Alder reactions between p-substituted 1-arylbutadienes and p-chloronitrosobenzene in benzene at 15–35 °C yielded Hammett reaction constants (ρ) ranging from −0.28 to −0.22 [1]. This negative ρ value indicates that electron-withdrawing substituents on the diene decrease the reaction rate, a mechanistic signature consistent with an electrophilic addition character in the transition state [2]. In contrast, the diene synthesis of p-substituted nitrosobenzenes with cyclohexadiene in ethanol at 10 °C produced ρ = +2.57, reflecting the opposite electronic demand when nitrosobenzene substituents are varied [1].

Cycloaddition chemistry Nitroso Diels-Alder Heterocycle synthesis

Solid-State Photothermal Dimerization Kinetics Distinct from m-Chloronitrosobenzene

Photothermal reactions of nitrosobenzene, m-chloronitrosobenzene, and p-chloronitrosobenzene were studied in the solid state by IR spectroscopy at low temperatures and X-ray powder diffraction [1]. Kinetics of thermal dimerization measured in the solid state revealed that the reaction phase transformation occurs as a two-dimensional growth through the crystal [1]. p-Chloronitrosobenzene photolyses very efficiently with recovery of the original crystal phase, a behavior shared with p-bromonitrosobenzene [2].

Solid-state reactivity Photochemistry Nitroso dimerization

Validated Research and Industrial Application Scenarios for 4-Chloronitrosobenzene (CAS 932-98-9)


Hemoglobin Adduct Biomonitoring Reference Standard for Occupational Exposure Assessment

Based on the direct comparative evidence that 4-chloronitrosobenzene exhibits the highest affinity for hemoglobin iron and Cys β93 SH groups among para-substituted nitrosobenzenes [1], this compound serves as an essential reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify hemoglobin adducts in workers exposed to 4-chloronitrobenzene or 4-chloroaniline. The biphasic covalent binding kinetics and defined Hammett relationship (lg k − lg k₀ = 1.7 × σₚ, r² = 0.99) provide a quantitative framework for interpreting biomonitoring data [1].

Enzymatic Synthesis of Radiolabeled Metabolic Tracers via Chloroperoxidase Catalysis

The well-characterized chloroperoxidase-catalyzed oxidation of 4-chloroaniline (pH optimum 4.4, Kₘ = 8.1×10⁻⁴ M, catalytic-centre activity = 312) enables the reproducible preparation of [U-¹⁴C]-4-chloronitrosobenzene for metabolic tracing studies [2]. This enzymatic route is particularly valuable for generating the radiolabeled nitroso intermediate, which is otherwise challenging to obtain by chemical synthesis without over-oxidation to the nitro derivative [2].

Analytical Reference Standard for Environmental Biodegradation and Remediation Pathway Confirmation

As the first reduced intermediate in the microbial and ZVI-mediated degradation of 4-chloronitrobenzene, authentic 4-chloronitrosobenzene is required as an HPLC or LC-MS reference standard to confirm the reduction-oxidation coupling pathway in environmental remediation studies [3]. This application is particularly relevant for researchers validating zero-valent iron or biological treatment systems for nitroaromatic-contaminated groundwater and industrial wastewater.

Diels-Alder Cycloaddition Substrate for Heterocycle Synthesis with Predictable Electronic Effects

The established Hammett reaction constant (ρ = −0.28 to −0.22) for Diels-Alder reactions of 1-arylbutadienes with p-chloronitrosobenzene provides synthetic chemists with a quantitative basis for predicting reaction rates and optimizing yields when incorporating this nitroso dienophile into heterocyclic target molecules [4]. This predictive capability supports rational reaction design in medicinal chemistry and natural product synthesis programs.

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